molecular formula C7H10O4 B14702687 Ethenyl acetate;prop-2-enoic acid CAS No. 24980-58-3

Ethenyl acetate;prop-2-enoic acid

Cat. No.: B14702687
CAS No.: 24980-58-3
M. Wt: 158.15 g/mol
InChI Key: CYKDLUMZOVATFT-UHFFFAOYSA-N
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Description

Ethenyl acetate;prop-2-enoic acid is a compound that combines the properties of both ethenyl acetate and prop-2-enoic acid. Ethenyl acetate, also known as vinyl acetate, is an organic compound with the formula CH3COOCH=CH2. It is a colorless liquid with a sweet, fruity smell and is used primarily as a monomer in the production of polyvinyl acetate and polyvinyl alcohol. Prop-2-enoic acid, commonly known as acrylic acid, is an organic compound with the formula CH2=CHCOOH. It is the simplest unsaturated carboxylic acid, consisting of a vinyl group connected directly to a carboxylic acid terminus. This colorless liquid has a characteristic acrid or tart smell and is miscible with water, alcohols, ethers, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl acetate is typically produced by the reaction of ethylene and acetic acid in the presence of a palladium catalyst. The reaction is as follows:

CH2=CH2+CH3COOHCH3COOCH=CH2\text{CH}_2=\text{CH}_2 + \text{CH}_3\text{COOH} \rightarrow \text{CH}_3\text{COOCH}=\text{CH}_2 CH2​=CH2​+CH3​COOH→CH3​COOCH=CH2​

Prop-2-enoic acid is produced by the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction is as follows:

2CH2=CHCH3+3O22CH2=CHCO2H+2H2O2 \text{CH}_2=\text{CHCH}_3 + 3 \text{O}_2 \rightarrow 2 \text{CH}_2=\text{CHCO}_2\text{H} + 2 \text{H}_2\text{O} 2CH2​=CHCH3​+3O2​→2CH2​=CHCO2​H+2H2​O

Industrial Production Methods

The industrial production of ethenyl acetate involves the use of a gas-phase process where ethylene and acetic acid are reacted in the presence of a palladium catalyst supported on silica or alumina. The reaction is carried out at temperatures between 150-200°C and pressures of 5-10 atm.

For prop-2-enoic acid, the industrial production involves the catalytic oxidation of propylene in the presence of air or oxygen. The process is typically carried out in a fixed-bed reactor at temperatures between 200-300°C and pressures of 1-3 atm .

Chemical Reactions Analysis

Types of Reactions

Ethenyl acetate and prop-2-enoic acid undergo various types of chemical reactions, including:

    Oxidation: Prop-2-enoic acid can be oxidized to produce carbon dioxide and water.

    Reduction: Ethenyl acetate can be reduced to produce ethanol and acetic acid.

    Substitution: Both compounds can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

Scientific Research Applications

Ethenyl acetate;prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a monomer in the production of polymers such as polyvinyl acetate and polyacrylic acid.

    Biology: Used in the synthesis of various biologically active compounds.

    Medicine: Used in the production of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of adhesives, coatings, and sealants

Mechanism of Action

The mechanism of action of ethenyl acetate;prop-2-enoic acid involves the interaction of its functional groups with various molecular targets. The vinyl group in ethenyl acetate can undergo polymerization reactions to form long-chain polymers. The carboxylic acid group in prop-2-enoic acid can participate in hydrogen bonding and other interactions with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Butyl prop-2-enoate: An ester of prop-2-enoic acid with a butyl group.

    2-Ethylhexyl prop-2-enoate: An ester of prop-2-enoic acid with a 2-ethylhexyl group.

    Ethyl acetate: An ester of acetic acid with an ethyl group.

Uniqueness

Ethenyl acetate;prop-2-enoic acid is unique due to its combination of vinyl and carboxylic acid functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo polymerization and form hydrogen bonds makes it a versatile compound in various fields .

Properties

CAS No.

24980-58-3

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

ethenyl acetate;prop-2-enoic acid

InChI

InChI=1S/C4H6O2.C3H4O2/c1-3-6-4(2)5;1-2-3(4)5/h3H,1H2,2H3;2H,1H2,(H,4,5)

InChI Key

CYKDLUMZOVATFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=C.C=CC(=O)O

Related CAS

24980-58-3

Origin of Product

United States

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